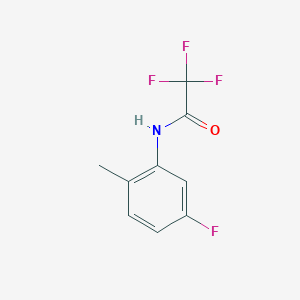

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide

Description

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetamide group attached to a substituted phenyl ring (5-fluoro and 2-methyl groups). The trifluoroacetamide moiety is known to enhance metabolic stability and electron-withdrawing characteristics, while the aromatic substituents modulate solubility, reactivity, and target interactions .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-5-2-3-6(10)4-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWFOHAVTGALLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The first method, adapted from EP2621894B1, employs a two-step protocol involving coupling reagent-mediated acylation followed by hydrogenolytic deprotection. The target compound is synthesized via:

-

Formation of a protected intermediate : 5-Fluoro-2-methylaniline is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a coupling reagent (e.g., HATU or DCC) and a base (e.g., triethylamine) to form a carbamate-protected intermediate.

-

Hydrogenolysis : The intermediate undergoes catalytic hydrogenation (e.g., using palladium on carbon) to remove the protecting group, yielding the final acetamide.

This approach ensures high regioselectivity, particularly when steric hindrance from the 2-methyl group on the aniline ring is a concern. The use of benzyl carbamate (Cbz) as a protecting group minimizes side reactions during acylation.

Key Reaction Conditions:

-

Coupling step : Conducted in anhydrous dichloromethane at 0–5°C to suppress hydrolysis of the acyl chloride.

-

Hydrogenolysis : Performed under 30–50 psi H₂ pressure at room temperature for 6–12 hours.

Acid Salt Formation

The free base acetamide can be converted to its hydrochloride salt by treatment with HCl gas in diethyl ether, enhancing crystallinity for purification.

Direct Amidation Using Oxazolidine Diones

One-Pot Synthesis via Nucleophilic Acyl Substitution

A streamlined method from EP4471004A1 bypasses intermediate protection by directly reacting 5-fluoro-2-methylaniline with 4,4-dimethyloxazolidine-2,5-dione in ethyl acetate. The oxazolidine dione acts as a masked acylating agent, releasing the acyl group upon nucleophilic attack by the aniline.

Optimization Insights:

-

Solvent selection : Ethyl acetate outperforms THF or DMF in yield due to better solubility of reactants and byproducts.

-

Stoichiometry : A 1:1 molar ratio of aniline to oxazolidine dione minimizes dimerization side products.

-

Reaction time : Completion within 2–4 hours at 20°C, as prolonged duration leads to decomposition.

Scale-Up and Industrial Feasibility

This method achieves >95% yield on multi-gram scales, making it preferable for industrial production. Continuous flow reactors further enhance efficiency by maintaining precise temperature control and reducing solvent waste.

Comparative Analysis of Preparation Methods

The direct amidation method offers superior efficiency and cost-effectiveness, whereas the coupling/hydrogenolysis approach provides flexibility for sterically hindered substrates.

Advanced Reaction Monitoring and Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) reveals >99% purity post-recrystallization from ethanol/water mixtures.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of 5-fluoro-2-methylaniline occurs under acidic conditions. Solutions:

-

Maintain pH > 8 using weak bases (e.g., NaHCO₃).

-

Employ excess acylating agent to drive the reaction forward.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.

Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.

Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide with key analogs:

Substituent Effects on Properties

- Electron-Withdrawing Groups (Nitro, Trifluoromethyl): Nitro (e.g., in CAS 1765-10-2) and trifluoromethyl groups (e.g., in compound 6a) increase electrophilicity, enhancing reactivity in coupling reactions .

Halogen Substituents (Fluoro, Iodo) :

Biological Activity

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and fluoro groups in its structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is characterized by:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Fluorinated aromatic ring : Potentially increases binding affinity to biological receptors.

This unique configuration allows the compound to exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

The mechanism by which 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide exerts its biological effects involves:

- Interaction with Enzymes : The trifluoromethyl and fluoro groups improve binding affinity to enzymes or receptors, modulating biochemical pathways.

- Inhibition of Specific Pathways : The compound may inhibit or activate specific proteins involved in cellular signaling and metabolic processes .

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. In studies involving similar trifluoromethylphenyl amides:

- Fungicidal Activity : The compound demonstrated significant fungicidal properties against various fungal strains.

- Bactericidal Effects : It showed effectiveness against certain bacterial pathogens, suggesting potential applications in treating infections .

Anticancer Potential

The inclusion of fluorine in drug design has been associated with improved anticancer activity. Preliminary studies suggest:

- Cell Line Studies : In vitro tests on cancer cell lines indicate that 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide may inhibit cell proliferation and induce apoptosis.

- Mechanistic Insights : The compound's action may involve the modulation of key signaling pathways related to cell survival and growth .

Study 1: Insecticidal and Fungicidal Evaluation

A study synthesized various trifluoromethylphenyl amides, including 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide. The findings highlighted:

- Insect Repellency : The compound exhibited significant repellent activity against mosquitoes.

- Fungicidal Efficacy : It was effective against common fungal pathogens in agricultural settings .

Study 2: Pharmacological Screening

A comprehensive pharmacological screening was conducted to evaluate the biological activity of several fluorinated compounds. Results for 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide included:

- IC50 Values : The compound displayed promising IC50 values in inhibiting specific cancer cell lines.

- Synergistic Effects : When combined with other therapeutic agents, it showed enhanced efficacy in preclinical models.

Data Summary

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide?

The synthesis involves multi-step reactions starting with a fluorinated aniline derivative. A common approach includes:

- Acylation : Reacting 5-fluoro-2-methylaniline with trifluoroacetic anhydride in dichloromethane (DCM) under reflux.

- Base-mediated coupling : Using potassium carbonate (K₂CO₃) to deprotonate intermediates and facilitate amide bond formation.

- Temperature control : Maintaining 40–60°C to minimize side reactions (e.g., hydrolysis of the trifluoroacetyl group).

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | K₂CO₃ | Mild, efficient |

| Time | 6–8 hours | Maximizes conversion |

Refer to analogous syntheses in and for methodology .

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the gold standard for structural elucidation:

- Use SHELXL (via SHELX suite) for refinement of crystallographic data .

- Key metrics: Bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding involving the acetamide group).

- Spectroscopic validation : Confirm via / NMR (trifluoromethyl peaks at ~110–120 ppm) and FT-IR (amide I band ~1650 cm) .

Q. What methodologies are used to determine its physicochemical properties (e.g., logP, solubility)?

- HPLC : Measure lipophilicity (logP) using a C18 column and water/acetonitrile gradient.

- Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO.

- Thermal analysis : DSC/TGA to assess melting point (expected >150°C) and thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorine substituents?

- Analog synthesis : Replace the 5-fluoro or 2-methyl groups with other halogens (Cl, Br) or alkyl chains ().

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How should researchers address contradictions in reported biological activity data?

- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.

- Meta-analysis : Compare datasets across studies, focusing on variables like assay pH, solvent (DMSO concentration), and cell lines .

- Computational validation : Use molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies .

Q. What computational strategies are effective for predicting its interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using crystal structures from the PDB.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the acetamide group) .

Q. How can purification methods be optimized for high-purity batches?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization : Refine using ethanol/water (8:2) to achieve >98% purity ().

- Analytical validation : Confirm purity via HPLC-MS and NMR integration .

Q. What in vitro assays are recommended to assess metabolic stability?

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition.

- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.